molecular formula C9H18N2O4 B057805 tert-Butyl (2-(methoxy(methyl)amino)-2-oxoethyl)carbamate CAS No. 121505-93-9

tert-Butyl (2-(methoxy(methyl)amino)-2-oxoethyl)carbamate

Cat. No. B057805
M. Wt: 218.25 g/mol
InChI Key: XJVZHKXGDQXSNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07875647B2

Procedure details

To a 2-(tert-butoxycarbonylamino)acetic acid (800 mg, 4.57 mmol), N,O-dimethylhydroxylamine hydrochloride (535 mg, 5.48 mmol), EDCI (1.05 g, 5.48 mmol), HOBt (740 mg, 5.48 mmol) in DCM (25 mL) was added NMM (2.77 g, 27.42 mmol) at rt. The reaction mixture was stirred overnight. After the reaction was completed, DCM was evaporated in vacuo. The residue was dissolved in MeOH, filtered through a syringe filter, and then purified by reverse-phase prep HPLC to provide the desired product (705 mg, 71%) as white solid
Quantity
800 mg
Type
reactant
Reaction Step One
Quantity
535 mg
Type
reactant
Reaction Step One
Name
Quantity
1.05 g
Type
reactant
Reaction Step One
Name
Quantity
740 mg
Type
reactant
Reaction Step One
Name
Quantity
2.77 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Yield
71%

Identifiers

REACTION_CXSMILES
[C:1]([O:5][C:6]([NH:8][CH2:9][C:10]([OH:12])=O)=[O:7])([CH3:4])([CH3:3])[CH3:2].Cl.[CH3:14][NH:15][O:16][CH3:17].CCN=C=NCCCN(C)C.C1C=CC2N(O)N=NC=2C=1.CN1CCOCC1>C(Cl)Cl>[CH3:17][O:16][N:15]([CH3:14])[C:10](=[O:12])[CH2:9][NH:8][C:6](=[O:7])[O:5][C:1]([CH3:2])([CH3:3])[CH3:4] |f:1.2|

Inputs

Step One
Name
Quantity
800 mg
Type
reactant
Smiles
C(C)(C)(C)OC(=O)NCC(=O)O
Name
Quantity
535 mg
Type
reactant
Smiles
Cl.CNOC
Name
Quantity
1.05 g
Type
reactant
Smiles
CCN=C=NCCCN(C)C
Name
Quantity
740 mg
Type
reactant
Smiles
C=1C=CC2=C(C1)N=NN2O
Name
Quantity
2.77 g
Type
reactant
Smiles
CN1CCOCC1
Name
Quantity
25 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture was stirred overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
DCM was evaporated in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in MeOH
FILTRATION
Type
FILTRATION
Details
filtered through a syringe
FILTRATION
Type
FILTRATION
Details
filter
CUSTOM
Type
CUSTOM
Details
purified by reverse-phase prep HPLC

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
CON(C(CNC(OC(C)(C)C)=O)=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 705 mg
YIELD: PERCENTYIELD 71%
YIELD: CALCULATEDPERCENTYIELD 70.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.